Product packaging for 1,2,3,4-Tetraphenyl-1,4-butanedione(Cat. No.:CAS No. 10516-92-4)

1,2,3,4-Tetraphenyl-1,4-butanedione

Cat. No.: B084225
CAS No.: 10516-92-4
M. Wt: 390.5 g/mol
InChI Key: SLHKSCFJQMEDTP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenyl-1,4-butanedione is an organic compound characterized by a central 1,4-butanedione core fully substituted with phenyl rings at each of the four carbon atoms. This tetraphenyl structure makes it a subject of interest in advanced materials research and synthetic chemistry. Its molecular architecture suggests potential as a synthetic intermediate or building block for the development of more complex organic frameworks. Researchers can leverage this compound in the design and synthesis of novel functional materials, where its extended conjugated system may be investigated for properties relevant to organic electronics or as a precursor for ligands and macrocyclic compounds . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22O2 B084225 1,2,3,4-Tetraphenyl-1,4-butanedione CAS No. 10516-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetraphenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHKSCFJQMEDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341236
Record name 1,2,3,4-Tetraphenyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10516-92-4
Record name 1,2,3,4-Tetraphenyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Stereochemistry of 1,2,3,4 Tetraphenyl 1,4 Butanedione

Analysis of Molecular Conformation and Phenyl Group Orientation

Insights into the likely arrangement of the phenyl groups can be drawn from studies of structurally related, sterically crowded molecules. For instance, in the analogous compound tetraphenyl-pyran-4-one, the phenyl rings are splayed out in a "butterfly wing" fashion to reduce steric clash. nih.gov Similarly, computational studies on other tetraphenyl derivatives suggest that various "propeller" and "butterfly" arrangements of the phenyl rings can be close in energy. nih.gov It is therefore probable that the phenyl groups in 1,2,3,4-tetraphenyl-1,4-butanedione are significantly twisted out of the plane of the carbon backbone.

Spectroscopic Probes of Solution and Solid-State Structures

A definitive understanding of the structure of this compound requires the use of powerful spectroscopic techniques capable of probing its atomic arrangement in both the solid state and in solution.

X-ray diffraction studies on coordination complexes of similar ligands, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, have shown that they can form stable, eight-coordinate complexes with lanthanide ions like europium(III) and samarium(III). researchgate.net In these structures, the ligand wraps around the central metal ion, fixing the conformation of the organic framework in the crystalline state. researchgate.net For example, holmium(III) complexes with related diketonate ligands also display an eight-coordinate geometry. researchgate.net These findings suggest that this compound is a viable ligand for the formation of crystalline coordination complexes, the analysis of which would provide precise bond lengths, bond angles, and torsional information, thereby unequivocally defining its solid-state conformation.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution, including their connectivity and stereochemistry. Although specific multi-dimensional NMR studies focused solely on this compound are not prevalent in published research, the application of these techniques would be crucial for a complete structural assignment.

A standard one-dimensional ¹H NMR spectrum would likely exhibit complex signals for the methine protons at C2 and C3, as well as for the protons of the four phenyl rings. The exact chemical shifts of these protons would be sensitive to the diastereomeric form of the molecule and the anisotropic effects of the nearby aromatic rings.

Two-dimensional NMR experiments would be essential for unraveling the intricate structure:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the methine protons at C2 and C3, confirming the integrity of the butane (B89635) backbone.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These techniques would correlate proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). Such data is vital for the unambiguous assignment of all ¹H and ¹³C NMR signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a particularly powerful experiment for determining stereochemistry and conformation. NOESY reveals through-space interactions between protons, allowing for the determination of the relative orientation of the phenyl groups and the stereochemical relationship between the C2 and C3 protons.

The table below summarizes how various NMR techniques could be applied to the structural elucidation of this compound.

NMR TechniqueInformation Provided
¹H NMRProvides initial information on the chemical environment and coupling of protons, offering clues to the stereochemistry.
¹³C NMRReveals the chemical shift of each unique carbon atom, including those of the carbonyl and phenyl groups.
COSYConfirms the ¹H-¹H spin coupling network, such as the connection between the C2 and C3 protons.
HSQCAllows for the direct correlation of protons to their attached carbons, aiding in the assignment of the carbon skeleton.
HMBCEstablishes longer-range ¹H-¹³C correlations, which are key to confirming the overall molecular structure and connectivity.
NOESYDetects protons that are close in space, providing critical information for determining the stereochemistry and the conformational preferences of the phenyl rings.

A thorough investigation using these multi-dimensional NMR methods would be necessary to fully map the solution-state structure and conformational dynamics of this compound.

Synthetic Methodologies for 1,2,3,4 Tetraphenyl 1,4 Butanedione and Analogues

Oxidative Coupling Reactions for 2,3-Diaryl-1,4-diketones

Oxidative coupling reactions represent a powerful and direct approach for the synthesis of 2,3-diaryl-1,4-diketones from readily available benzyl (B1604629) ketone precursors. These methods typically involve the formation of a key carbon-carbon bond at the α-position of the ketone. Transition-metal catalysis has been a cornerstone in the development of these transformations, although metal-free alternatives have also emerged as viable and environmentally friendly options. nih.gov

A green and efficient method for the synthesis of 2,3-diaryl-1,4-diketones involves the use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst. nih.govnih.gov This approach utilizes the dehydrogenative oxidative coupling of benzyl ketones with tert-butyl hydroperoxide (TBHP) serving as the oxidant. nih.gov A significant advantage of this methodology is the use of water as a solvent, which is inexpensive, non-toxic, and non-flammable. nih.govacs.org

The reaction demonstrates broad substrate scope and good tolerance for various functional groups, affording the desired diketone products in moderate to excellent yields. nih.govacs.org The use of TBAI, a nonmetal catalyst, presents a more sustainable alternative to traditional transition-metal catalysts. nih.gov The reaction is typically carried out at elevated temperatures, for instance, 100 °C for 5 hours, to achieve high yields. acs.org This method has also been successfully applied to gram-scale synthesis, maintaining excellent yields under the established standard conditions. nih.govacs.org

EntryCatalyst (mol %)Oxidant (equiv)SolventTemperature (°C)Time (h)Yield (%)
1TBAI (50)TBHP (3.0)H₂O100588
2TBAI (50)TBHP (4.0)H₂O100578
3TBAI (50)TBHP (2.0)H₂O100584
4TBAI (40)TBHP (3.0)H₂O100582
5TBAI (30)TBHP (3.0)H₂O100575
6TBAI (20)TBHP (3.0)H₂O100566

Palladium catalysis has been effectively employed for the construction of 2,3-diaryl-1,4-diketones. One notable method involves the palladium-catalyzed C-C bond formation between zinc ketone enolates and α-chloroketones. nih.gov This reaction is typically performed in a solvent such as tetrahydrofuran (B95107) (THF) over a period of 10-16 hours. nih.gov The use of zinc enolates, as opposed to alkali metal enolates, can significantly broaden the scope of the reaction, allowing for the coupling of substrates with a wider range of functional groups, including cyano, nitro, ester, and keto groups. berkeley.edu These reactions can often be carried out under mild conditions, at temperatures ranging from room temperature to 70 °C. berkeley.edu

Rhodium complexes have also proven to be effective catalysts for the synthesis of 2,3-diaryl-1,4-diketones. Specifically, a rhodium-hydride complex, such as RhH(PPh₃)₄, can catalyze the oxidative coupling of aryl benzyl ketones. nih.govresearchgate.net This reaction is often conducted in a high-boiling solvent like chlorobenzene (B131634) at reflux temperature. nih.gov In some variations of this method, an α-thioketone, such as 3,3-dimethyl-1-methylthio-2-butanone, is used as an oxidizing reagent. researchgate.net This oxidant is consumed in the reaction, which can lead to the formation of environmentally undesirable byproducts like dimethyl disulfide. nih.gov The reaction proceeds through the catalytic formation of rhodium enolates, which then undergo oxidative coupling. researchgate.net

Investigation of Proposed Reaction Mechanisms in Synthesis

Understanding the reaction mechanisms is crucial for the rational design and optimization of synthetic protocols. For the oxidative coupling reactions leading to 2,3-diaryl-1,4-diketones, several mechanistic pathways have been proposed depending on the catalytic system employed.

In rhodium-catalyzed systems, the proposed mechanism often begins with the formation of a rhodium enolate from the starting ketone. researchgate.net This intermediate is central to the subsequent oxidative coupling step. In cases involving C-H activation, the catalytic cycle may involve steps such as C-H activation, alkene insertion into the rhodium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the active catalyst. nih.gov

The mechanism for the palladium-catalyzed oxidative carbonylation of aryl boronic acids is thought to proceed through the initial formation of a Pd(II) species from the oxidant. liv.ac.uk This is followed by transmetalation with the aryl boronic acid to form an arylpalladium intermediate. Carbon monoxide then inserts into the palladium-carbon bond, creating a palladium acyl intermediate. A second transmetalation with another molecule of aryl boronic acid, followed by reductive elimination, yields the diaryl ketone product and regenerates the active palladium catalyst. liv.ac.uk

Yield Optimization and Reaction Condition Analysis in Synthetic Protocols

The efficiency of the synthesis of 2,3-diaryl-1,4-diketones is highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, oxidant, solvent, temperature, and reaction time.

For palladium-catalyzed reactions, optimization often involves screening different ligands and bases. For the coupling of zinc enolates, catalysts bearing bulky phosphine (B1218219) ligands like Q-phos have been found to be effective. berkeley.edu In palladium-catalyzed carbonylative couplings of aryl boronic acids, the choice of ligand, such as 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), and the oxidant, like silver nitrate (B79036) (AgNO₃), are crucial. Optimized conditions for this transformation were found to be 2 mol % Pd(PPh₃)₄, 4 mol % DPPP, and 1 equivalent of AgNO₃ in acetone (B3395972) at 40 °C for 24 hours, yielding up to 87% of the desired diaryl ketone. liv.ac.uk

In rhodium-hydride catalyzed couplings, the reaction conditions are generally more forcing, requiring refluxing in high-boiling solvents like chlorobenzene. nih.gov The catalyst loading is typically around 10 mol %. researchgate.net The yield of these reactions is highly dependent on the specific substrates and the efficiency of the chosen oxidizing agent.

Table 2: General Reaction Conditions for the Synthesis of 2,3-Diaryl-1,4-diketones

MethodCatalystOxidant/Co-reagentSolventTemperatureTypical Yields
TBAI-Catalyzed CouplingTBAITBHPWater100 °CGood to Excellent nih.gov
Palladium-Catalyzed CouplingPd Complexα-chloroketoneTHFRT - 70 °CHigh nih.govberkeley.edu
Rhodium-Hydride Catalyzed CouplingRhH(PPh₃)₄α-thioketoneChlorobenzeneRefluxHigh researchgate.net

Reaction Mechanisms and Reactivity Studies of 1,2,3,4 Tetraphenyl 1,4 Butanedione

Mechanistic Investigations of Formation Reactions

The formation of 1,4-dicarbonyl compounds can be achieved through various synthetic routes, often involving radical coupling mechanisms. While specific mechanistic studies for 1,2,3,4-tetraphenyl-1,4-butanedione are not extensively detailed in the literature, a plausible and representative mechanism is the reductive dimerization of an α-hydroxyketone precursor, such as benzoin (B196080).

This process can be initiated by a one-electron reducing agent. The proposed mechanism involves the following key steps:

Formation of a Ketyl Radical: The reducing agent donates an electron to the carbonyl group of benzoin, forming a ketyl radical anion.

Dimerization: Two ketyl radical anions undergo coupling to form a dimeric dianion intermediate, specifically a pinacolate-type species.

Rearrangement and Tautomerization: This intermediate undergoes rearrangement and subsequent tautomerization to yield the stable this compound product.

Visible-light-mediated and photocatalytic methods have also emerged as powerful tools for synthesizing 1,4-diketones, often proceeding through radical coupling pathways initiated by photoredox catalysts. organic-chemistry.orgresearchgate.netresearchgate.net

Electron Transfer Chemistry and Radical Anion Intermediates

The presence of two carbonyl groups makes this compound an interesting subject for electron transfer studies, leading to the formation of reactive radical anion intermediates.

The radical anion of a butanedione derivative, specifically the 1,4-diphenyl-1,4-butanedione radical anion, has been generated through the fragmentation of a distonic radical anion intermediate derived from the electron transfer to 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane. In this process, the initial electron transfer leads to the cleavage of the peroxide bond, forming a distonic radical anion which then undergoes β-scission fragmentation. This fragmentation yields ethylene and the 1,4-diphenyl-1,4-butanedione radical anion.

Research has revealed that the butanedione radical anion can participate in a catalytic radical-anion chain mechanism. This process involves the radical anion acting as a chain carrier. The cycle is propagated by the transfer of an electron from the butanedione radical anion to a neutral precursor molecule, thereby regenerating the radical anion and continuing the chain reaction. This type of mechanism results in a low net consumption of charge, as observed in controlled-potential electrolysis experiments.

Photochemical Reactivity and Rearrangements

The photochemistry of dicarbonyl compounds is a rich field involving electronically excited states that lead to unique molecular rearrangements. As an α-diketone derivative, this compound is expected to exhibit characteristic photochemical behavior.

While the direct photocyclization of this compound to a butenedione derivative is not extensively documented, the formation of such compounds through other photochemical routes has been observed. For instance, the photolysis of 2,3,4,5-tetraphenyl-2,4-cyclopentadien-1-one in the presence of oxygen has been shown to produce both cis and trans isomers of (2Z)-1,2,3,4-tetraphenyl-2-butene-1,4-dione. nih.govprinceton.edu

The photochemical reactivity of 1,4-diketones more commonly involves intramolecular hydrogen abstraction, a process known as photoenolization, when a γ-hydrogen is available. flinders.edu.ausciepub.com This leads to the formation of a 1,4-biradical intermediate, which can then cyclize to form cyclobutanol derivatives (the Norrish-Yang reaction) or undergo other rearrangements. sciepub.com

The photochemical reactions of ketones and diketones are typically initiated by the absorption of light, which promotes an electron from a non-bonding orbital (n) to an antibonding π orbital (π), resulting in an n,π excited singlet state (S₁). flinders.edu.au

The key mechanistic steps are as follows:

Excitation: The molecule absorbs a photon, leading to the S₁ excited state.

Intersystem Crossing (ISC): The S₁ state can undergo a rapid and efficient spin inversion to the corresponding triplet state (T₁). Most photochemical reactions of ketones proceed from this more stable triplet state. flinders.edu.ausciepub.com

Intermediate Formation: The T₁ excited state is a diradical species. If a γ-hydrogen is present, it can abstract it via a six-membered transition state to form a 1,4-biradical.

Product Formation: The resulting 1,4-biradical can undergo several competing pathways:

Yang Cyclization: Ring closure to form a cyclobutanol derivative. sciepub.com

Norrish Type II Cleavage: Fragmentation to yield an enol and an alkene.

Reversion: It can also revert to the ground state starting material.

This general mechanism provides a framework for understanding the potential photochemical transformations of this compound, even if specific pathways have not been fully elucidated for this particular compound.

Data Tables

Table 1: Key Reaction Types and Intermediates

SectionReaction TypeKey Intermediate(s)Precursor(s) / Conditions
4.1 Reductive DimerizationKetyl Radical Anion, Dimeric DianionBenzoin, Reducing Agent
4.2.1 Electron Transfer / FragmentationDistonic Radical Anion, Butanedione Radical AnionBicyclic Endoperoxides, Electron Source
4.2.2 Catalytic Chain ReactionButanedione Radical AnionButanedione Radical Anion, Neutral Precursor
4.3 Photochemical RearrangementExcited Triplet State (T₁), 1,4-BiradicalUV/Visible Light Irradiation

Table 2: Potential Photochemical Products of 1,4-Diketones with γ-Hydrogens

Reaction PathwayProduct TypeDescription
Norrish-Yang Cyclization Cyclobutanol DerivativeIntramolecular cyclization of the 1,4-biradical intermediate.
Norrish Type II Cleavage Enol + AlkeneFragmentation of the 1,4-biradical intermediate.

Computational Elucidation of Reaction Pathways and Energy Landscapes

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of transient species, and map out complete energy landscapes. rgmcet.edu.in These theoretical investigations offer insights that are often difficult or impossible to obtain through experimental means alone, clarifying reaction mechanisms, predicting reactivity, and explaining observed chemical phenomena.

For this compound, a primary area of computational investigation is its cyclization reactions, such as the Paal-Knorr furan (B31954) synthesis. wikipedia.orgorganic-chemistry.org This classic reaction converts 1,4-dicarbonyl compounds into substituted furans under acidic conditions. organic-chemistry.org Computational studies can elucidate the step-by-step mechanism, identifying the transition states and intermediates involved in the transformation.

The acid-catalyzed Paal-Knorr synthesis of 2,3,4,5-tetraphenylfuran from this compound is proposed to proceed through several key steps. wikipedia.orgresearchgate.net The mechanism, as investigated by computational methods, involves:

Protonation: One of the carbonyl oxygen atoms is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Enolization: The second carbonyl group tautomerizes to its enol form.

Cyclization: The enol oxygen attacks the protonated carbonyl carbon in an intramolecular nucleophilic addition, forming a five-membered hemiacetal intermediate. This cyclization is often the rate-determining step. rgmcet.edu.in

Dehydration: A sequence of proton transfers facilitates the elimination of two water molecules to form the stable aromatic furan ring.

Computational modeling of this pathway involves calculating the Gibbs free energy (ΔG) of each reactant, intermediate (I), transition state (TS), and product. The resulting energy profile reveals the activation energy barriers for each step, allowing chemists to predict reaction rates and identify the most favorable pathway.

Below is an illustrative data table representing the kind of results generated from a DFT study on the Paal-Knorr furan synthesis of this compound. The energies are hypothetical but representative of a typical reaction profile.

SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsThis compound + H⁺0.0
TS1Transition State for Enolization+12.5
I1Enol Intermediate+5.2
TS2Transition State for Cyclization+22.8
I2Cyclized Hemiacetal Intermediate-3.4
TS3Transition State for Dehydration+18.9
Products2,3,4,5-Tetraphenylfuran + H₂O + H⁺-15.7

Advanced Spectroscopic and Analytical Techniques in 1,2,3,4 Tetraphenyl 1,4 Butanedione Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For 1,2,3,4-tetraphenyl-1,4-butanedione, the ¹H NMR spectrum reveals characteristic signals corresponding to the different protons in the structure.

The aromatic protons on the four phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns of these protons can provide information about the substitution pattern on the aromatic rings. The methine protons (CH) located at the C2 and C3 positions of the butane-1,4-dione backbone are also key features. Their chemical shifts are influenced by the adjacent carbonyl and phenyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons7.0 - 8.0Multiplet
Methine Protons (C2-H, C3-H)4.5 - 5.5Multiplet

Note: Predicted values can vary based on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of its carbon skeleton. oregonstate.edu

The carbonyl carbons (C=O) of the dione (B5365651) functional group are typically observed at the most downfield region of the spectrum, usually between 190 and 200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.org The carbons of the four phenyl groups appear in the aromatic region, typically between 125 and 140 ppm. oregonstate.edulibretexts.org The methine carbons (CH) of the butane (B89635) chain are found further upfield.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

Carbon Type Typical Chemical Shift (ppm)
Carbonyl (C=O)190 - 200
Aromatic (C-Ar)125 - 140
Methine (CH)40 - 60

Source: Adapted from typical chemical shift ranges for organic compounds. oregonstate.edulibretexts.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. ucdavis.edu These methods are based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. pressbooks.pub

In the IR spectrum of this compound, the most prominent and diagnostic absorption band is due to the stretching vibration of the carbonyl (C=O) groups. This strong absorption typically appears in the range of 1670-1700 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹) Intensity
Carbonyl (C=O)Stretching1670 - 1700Strong
Aromatic C-HStretching3000 - 3100Medium to Weak
Aromatic C=CStretching1450 - 1600Medium
Aliphatic C-HStretching2850 - 3000Medium

Source: General IR spectroscopy correlation tables. pressbooks.pubdocbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. frontiersin.org This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound is first separated from a mixture and then introduced into the mass spectrometer. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with various fragment ion peaks. For this compound (C₂₈H₂₂O₂), the molecular ion peak would be expected at an m/z of approximately 390.5 g/mol . nih.gov Common fragmentation patterns would involve the cleavage of bonds adjacent to the carbonyl groups, leading to the formation of benzoyl cations (C₆H₅CO⁺, m/z 105) and other characteristic fragments. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule and its fragments. nih.govnih.gov For this compound, HRMS can confirm its molecular formula (C₂₈H₂₂O₂) by matching the experimentally measured exact mass with the theoretically calculated mass. nih.gov This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.goveuropeanreview.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and NIR) for Electronic Transitions

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) and near-infrared (NIR) regions is a fundamental tool for probing the electronic transitions within a molecule. For an organic compound like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The key chromophores in this molecule are the carbonyl groups (C=O) and the phenyl rings (C₆H₅).

The electronic transitions typically observed for such molecules fall into two main categories:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. cutm.ac.in Aromatic compounds like benzene (B151609) and its derivatives exhibit strong π → π* transitions. stpaulsschool.org.uk In this compound, the phenyl rings and the carbonyl groups both contain π systems, leading to intense absorption bands, typically in the shorter wavelength UV region. hnue.edu.vn Conjugation between the phenyl rings and the carbonyl groups can shift these absorptions to longer wavelengths (a bathochromic shift). jove.com

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. stpaulsschool.org.uk These transitions are generally much weaker in intensity (lower molar absorptivity) compared to π → π* transitions and occur at longer wavelengths. cutm.ac.inlibretexts.org The polarity of the solvent can significantly affect n → π* transitions; polar solvents often cause a hypsochromic (blue) shift to shorter wavelengths. youtube.com

Table 1. Expected Electronic Transitions and Representative Absorption Maxima for this compound.
Transition TypeAssociated ChromophoreExpected Wavelength (λmax) Range (nm)Expected Molar Absorptivity (ε) Range (L mol-1 cm-1)
π → πPhenyl rings, Carbonyl C=O200 - 28010,000 - 50,000
n → πCarbonyl C=O280 - 35010 - 100

Emission spectroscopy (fluorescence and phosphorescence) provides further insight into the excited states of the molecule. Upon absorption of light, the molecule can return to the ground state by emitting a photon. The study of these emission properties, including quantum yields and lifetimes, is crucial for understanding the photophysical behavior of the compound. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically designed to study chemical species that have one or more unpaired electrons, such as free radicals. bruker.com While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, radical species can be generated, for instance, through chemical or electrochemical reduction to form a ketyl radical anion, or via photolysis. rsc.orgacs.orgacs.org

EPR spectroscopy can provide detailed information about the electronic structure and environment of the unpaired electron in these radical species. The main parameters obtained from an EPR spectrum are:

The g-factor: This parameter is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (g ≈ 2.0023). nih.gov Carbon-centered radicals generally have g-factors less than 2.003, while the presence of an adjacent oxygen atom, as would be the case in a ketyl radical derived from this compound, tends to increase the g-factor to the 2.003-2.004 range. nih.govrsc.org

Hyperfine Coupling Constants (hfs): The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H or ¹³C) splits the EPR signal into multiple lines. The magnitude of this splitting, the hyperfine coupling constant, is proportional to the spin density of the unpaired electron at that nucleus. capes.gov.bracs.org This provides a detailed map of the unpaired electron's distribution within the radical, allowing for its structural identification. rsc.orgrsc.org

For a radical generated from this compound, such as a ketyl radical anion where an electron is added to one of the carbonyl groups, EPR would be invaluable for confirming its structure. The hyperfine couplings to the protons on the phenyl rings and the aliphatic backbone would provide a unique fingerprint.

Table 2. Hypothetical EPR Parameters for a Ketyl Radical Anion of this compound.
ParameterExpected Value/RangeInformation Provided
g-factor2.003 - 2.004Indicates a carbon-centered radical with an adjacent oxygen atom. nih.govresearchgate.net
1H Hyperfine Coupling (phenyl protons)0.1 - 0.5 mTDelocalization of the unpaired electron onto the phenyl rings.
1H Hyperfine Coupling (methylene protons)Variable (depends on conformation)Information on the geometry of the radical.
13C Hyperfine Coupling (carbonyl carbon)~1.0 - 2.0 mTHigh spin density on the carbonyl carbon.

X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure (for analogous diketone systems)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. springernature.comnih.gov While direct XAS studies on this compound may be limited, the technique is extensively applied to analogous systems, particularly transition metal coordination complexes containing β-diketonate ligands. nih.govdoi.org These studies provide a framework for understanding how XAS could be used to probe the carbonyl groups in the target molecule, especially if it were to act as a ligand.

An XAS spectrum is typically divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. youtube.comlibretexts.org For a metal complex with a diketonate ligand, the metal K-edge XANES spectrum can reveal changes in the metal's electronic structure upon coordination. mdpi.comrsc.org The pre-edge features in a XANES spectrum are particularly informative about the symmetry of the metal site. acs.org

Extended X-ray Absorption Fine Structure (EXAFS): This region, at higher energies past the XANES region, contains oscillatory features that can be analyzed to determine the bond distances, coordination number, and identity of the neighboring atoms around the absorbing atom with high precision. doi.org For a metal-diketonate complex, EXAFS analysis of the metal's absorption edge can precisely determine the metal-oxygen bond lengths. aps.org

By studying the oxygen K-edge XAS of a diketone, one could theoretically probe the local environment of the oxygen atoms directly.

Table 3. Application of XAS to an Analogous Metal-Diketonate Complex.
Spectroscopic RegionInformation ObtainedExample Application
XANES (Metal K-edge)Oxidation state, coordination geometry, and electronic structure of the metal center. acs.orgresearchgate.netaps.orgDetermining the change in a metal's oxidation state upon binding to a diketonate ligand.
EXAFS (Metal K-edge)Metal-ligand bond distances, coordination number, and identity of neighboring atoms.Precisely measuring the M-O bond lengths in a series of diketonate complexes.
XANES (Oxygen K-edge)Local electronic structure and bonding environment of the oxygen atoms in the diketone ligand.Probing the hybridization and charge distribution on the carbonyl oxygens.

Computational Chemistry and Theoretical Investigations of 1,2,3,4 Tetraphenyl 1,4 Butanedione

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to determine the electronic structure and ground state properties of molecules. By approximating the many-body Schrödinger equation, DFT focuses on the electron density, a simpler variable than the complex wavefunction, to calculate the energy of the system. For 1,2,3,4-tetraphenyl-1,4-butanedione, DFT calculations can predict key features of its ground state.

Key Applications of DFT:

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This provides optimized bond lengths, bond angles, and dihedral angles.

Electronic Properties: The method provides insights into the electronic nature of the molecule. For instance, studies on other complex molecules, such as m-terphenyl (B1677559) Group 12 complexes, have utilized DFT to rationalize electronic differences revealed by spectroscopic methods. nih.gov

Vibrational Frequencies: Calculations can predict the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.

Thermochemical Data: DFT can be used to calculate thermodynamic properties such as enthalpy of formation, entropy, and heat capacity. nih.gov In studies of other ketones, methods like B3LYP have been employed to compute these parameters. nih.gov

Below is a table of computed ground-state properties for this compound, sourced from public databases which often utilize DFT-based methods for their predictions.

Table 1: Computed Ground State Properties for this compound

Property Value Reference
Molecular Formula C₂₈H₂₂O₂ nih.gov
Molecular Weight 390.5 g/mol nih.gov
Exact Mass 390.161979940 Da nih.gov
XLogP3-AA 6.2 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 5 nih.gov

| Topological Polar Surface Area | 34.1 Ų | nih.gov |

This data is computationally generated and sourced from the PubChem database.

Excited State Calculations and Photophysical Property Prediction

Computational methods are essential for understanding the behavior of molecules upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronic excited states.

For a molecule like this compound, which contains multiple phenyl chromophores and carbonyl groups, TD-DFT can predict its photophysical properties. Similar computational approaches have been successfully applied to other complex organic molecules like tetraphenyl porphyrins and 2,3,4,5-tetraphenyl-1-n-octyl-1-monophosphole to understand their electronic absorption and emission behavior. researchgate.netresearchgate.net

Predicted Photophysical Properties from TD-DFT:

Electronic Absorption Spectra: TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis absorption spectrum of the molecule.

Emission Properties: By optimizing the geometry of the first excited state (S₁), it is possible to calculate the energy of the fluorescence emission, providing an estimate of the emission wavelength.

Nature of Transitions: These calculations can characterize the nature of the electronic transitions, for example, identifying them as n → π* or π → π* transitions, which involve the promotion of an electron from a non-bonding or pi-bonding orbital to an anti-bonding pi-orbital.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

For this compound, theoretical modeling could be used to investigate various reactions, such as its synthesis, degradation, or photochemical reactions. The process generally involves:

Locating Stationary Points: Using algorithms coupled with electronic structure methods like DFT, all stable species (reactants, intermediates, products) and transition states are located on the potential energy surface.

Transition State (TS) Search: A key step is to find the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. This is the transition state.

Vibrational Analysis: A frequency calculation is performed on the located structures. A stable minimum (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

This type of analysis has been used to investigate complex reaction mechanisms, such as the reduction of certain metal complexes. researchgate.net

Evaluation of Thermochemical Parameters (e.g., Bond Dissociation Energies in related diketone radical anions)

Thermochemical parameters provide quantitative data on the stability of molecules and their fragments. One of the most important of these is the Bond Dissociation Energy (BDE).

The BDE is the standard enthalpy change (ΔH°) required to break a specific bond homolytically, resulting in two radical fragments. wikipedia.org It is a direct measure of bond strength.

AB → A• + B• BDE = ΔH° = ΔH°f(A•) + ΔH°f(B•) - ΔH°f(AB)

Advanced Applications and Functionalization Strategies of 1,2,3,4 Tetraphenyl 1,4 Butanedione

Role as Building Blocks in the Synthesis of Complex Organic Architectures

1,2,3,4-Tetraphenyl-1,4-butanedione serves as a pivotal building block in the creation of complex organic and metal-organic architectures. The reactivity of its diketone functional groups, combined with the steric and electronic influence of the four phenyl substituents, allows for its incorporation into larger, multi-dimensional structures. A notable application is in the synthesis of sophisticated coordination polymers and metal-organic frameworks (MOFs).

For instance, the related ligand 1,2,3,4-tetra-(4-pyridyl)-butane (TPB), which can be conceptually derived from the tetraphenylbutane scaffold, has been successfully employed to construct novel coordination polymers. rsc.orgrsc.org By combining TPB with various benzene-polycarboxylate acids under hydrothermal conditions, researchers have synthesized 2D and 3D frameworks with intricate topologies. rsc.org One such example is a 2D infinite layer framework of bi-manganese clusters, which further assembles into a 3D supramolecular architecture through strong interlayer π-π interactions. rsc.org Another is a complex 3D framework composed of two distinct types of infinite 1D chains. rsc.org These examples highlight the potential of tetraphenyl-substituted butane (B89635) backbones to direct the assembly of complex, crystalline materials. The ability to form such ordered structures is crucial for applications in areas like gas storage, catalysis, and sensing.

The synthesis of these complex molecules often relies on the principles of multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is highly valued for its atom economy and ability to generate diverse and complex structures, including those with potential biological activity. nih.gov The use of building blocks like this compound in such reactions opens avenues for creating novel and elaborate molecular designs. beilstein-journals.org

Precursors for Heterocyclic Compound Synthesis

The 1,4-dicarbonyl moiety is a classic synthon for the construction of five-membered heterocyclic rings. This compound, possessing this key functional arrangement, is an ideal precursor for synthesizing highly substituted furans and pyrroles.

The Paal-Knorr furan (B31954) synthesis is a fundamental method for preparing furans, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. youtube.com In this reaction, protonation of one carbonyl oxygen is followed by an intramolecular nucleophilic attack by the enol form of the other carbonyl group. Subsequent dehydration leads to the formation of the aromatic furan ring. youtube.com

Applying this to this compound would theoretically yield 2,3,4,5-tetraphenylfuran. This reaction provides a direct route to a fully substituted furan, a structural motif present in various natural products and functional materials. nih.gov The synthesis of substituted furans is of significant interest as these compounds can serve as bio-based raw materials, potentially replacing petroleum-based monomers in the production of polymers like polyimides, thereby offering a more environmentally friendly alternative. nih.gov The Feist-Benary furan synthesis represents another route, typically involving α-halo ketones and β-dicarbonyl compounds under basic conditions, which proceeds through a 1,4-dicarbonyl intermediate. youtube.com

Table 1: General Reaction for Furan Synthesis

ReactantReagent/ConditionProductSynthesis Method
1,4-Dicarbonyl CompoundAcid Catalyst (e.g., H+)Substituted FuranPaal-Knorr Synthesis

This table illustrates the general principle of the Paal-Knorr synthesis, applicable to this compound.

Pyrroles and their derivatives are ubiquitous heterocyclic scaffolds found in numerous biologically active compounds, pharmaceuticals, and materials. researchgate.net The Paal-Knorr pyrrole (B145914) synthesis is analogous to the furan synthesis, but instead utilizes a primary amine or ammonia (B1221849), which reacts with the 1,4-dicarbonyl compound. researchgate.netumich.edu The reaction of this compound with an amine would lead to the formation of a highly substituted N-R-2,3,4,5-tetraphenylpyrrole.

The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. This method is a cornerstone in heterocyclic chemistry due to its reliability and the wide range of accessible amines, allowing for the introduction of various substituents on the pyrrole nitrogen. researchgate.net The development of efficient synthetic methods for polysubstituted pyrroles is a continuous area of research, with numerous strategies emerging to create these valuable compounds for applications in medicinal chemistry and materials science. researchgate.netnih.govarkat-usa.org

Table 2: General Reaction for Pyrrole Synthesis

ReactantsReagent/ConditionProductSynthesis Method
1,4-Dicarbonyl Compound, Primary Amine (R-NH₂)Heat/Acid CatalystN-Substituted PyrrolePaal-Knorr Synthesis

This table outlines the general Paal-Knorr synthesis for pyrroles, which can be applied to this compound.

Contributions to Organic Electronic Devices and Materials Science

The field of organic electronics leverages the properties of π-conjugated organic molecules and polymers to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netsigmaaldrich.com The molecular structure of this compound provides a versatile platform for designing and synthesizing novel organic semiconductors.

Derivatives of this compound are promising candidates for the development of materials with unique photophysical and electronic properties. The phenyl groups can be functionalized with various electron-donating or electron-withdrawing substituents to precisely tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govrsc.org This tuning is critical for controlling the optical absorption, fluorescence emission, and charge-transport properties of the material.

For example, studies on related bibenzo[c]thiophene derivatives have shown that introducing electron-donating groups (like tert-butylphenyl) or electron-withdrawing groups (like cyanophenyl) can systematically shift the absorption and emission wavelengths and alter the oxidation potentials. rsc.org Specifically, the introduction of such groups often leads to a destabilization (increase) of the HOMO energy level, resulting in a smaller HOMO-LUMO gap and a bathochromic (red) shift in the optical spectra. nih.gov The diketone core of this compound can be transformed into other π-conjugated systems, which can then be used as building blocks for larger semiconductors. nih.gov Furthermore, the coordination of such ligands to metal centers can produce materials with interesting properties, such as a zinc-based coordination polymer that exhibits strong blue fluorescence in the solid state, making it a candidate for blue-fluorescent materials. rsc.org

Materials exhibiting intramolecular charge transfer (ICT) are of great interest for applications in optoelectronics, particularly as emitters in OLEDs. researchgate.netnih.gov These materials typically consist of an electron-donating moiety and an electron-accepting moiety linked together. The diketone functionality can serve as a potent electron acceptor.

By strategically combining a diketone precursor like this compound with suitable electron-donating groups, it is possible to create donor-acceptor (D-A) molecules. nih.gov In such systems, photoexcitation can lead to the transfer of an electron from the donor's HOMO to the acceptor's LUMO, forming a charge-transfer state. The emission from this state is often highly sensitive to the polarity of the surrounding environment (solvatochromism) and can be very efficient. nih.gov Research on luminescent donor-acceptor β-diketones has demonstrated that these molecules exhibit strong solvatochromism and their fluorescence can be modulated by binding to metal ions. nih.gov The design of molecules where the donor and acceptor units are held in a rigid, orthogonal arrangement, for instance through a spiro center, can enhance charge transfer efficiency and lead to unique optical properties. researchgate.netnih.gov The development of such charge-transfer emitters derived from diketone precursors is a promising route to novel materials for advanced photonic and optoelectronic applications. researchgate.net

Catalytic Systems and Ligand Design Incorporating Diketone Moieties

While direct catalytic applications of this compound are not extensively documented in publicly available research, its structural features as a bulky β-diketone suggest significant potential in the design of catalytic systems and as a ligand for various metal-catalyzed reactions. The principles of ligand design in catalysis are well-established, with β-diketonates being a prominent class of ligands due to their versatile coordination chemistry and the tunable nature of their steric and electronic properties.

The core of a β-diketonate ligand's function in catalysis lies in its ability to form stable chelate complexes with a wide array of metal ions. icm.edu.pl The two oxygen atoms of the deprotonated diketone bind to a metal center, forming a six-membered ring that enhances the stability of the resulting complex. The substituents on the diketone backbone play a crucial role in modulating the catalytic activity and selectivity of the metal center.

Steric and Electronic Effects in Ligand Design:

The catalytic performance of metal complexes is profoundly influenced by the steric and electronic environment created by the supporting ligands. nih.gov In the case of this compound, the four phenyl groups would impart significant steric bulk.

Electronic Properties: The phenyl groups are generally considered to be electron-withdrawing through inductive effects and can also participate in resonance. The electronic nature of the substituents on a diketonate ligand directly impacts the electron density at the metal center. rsc.org Electron-withdrawing groups tend to make the metal center more electrophilic, which can enhance its reactivity in certain catalytic steps, such as oxidative addition. Conversely, electron-donating groups would increase the electron density on the metal, potentially favoring reductive elimination steps. The specific electronic influence of the four phenyl groups in this compound would need to be considered in the context of the specific metal and reaction mechanism.

Analogous Catalytic Systems with Bulky Diketone Ligands:

To illustrate the potential catalytic roles of systems incorporating bulky diketone moieties, we can examine the applications of structurally related ligands, such as dibenzoylmethane (B1670423) (1,3-diphenyl-1,3-propanedione). Dibenzoylmethane is a well-studied β-diketone that has found application in various catalytic processes. chemimpex.comwikipedia.orgsigmaaldrich.com Its metal complexes have been employed as catalysts in reactions such as polymerization, oxidation, and cross-coupling reactions. icm.edu.pl

For instance, metal β-diketonate complexes have demonstrated high efficiency as catalysts for the chemical fixation of CO2 into cyclic carbonates under mild conditions, highlighting their potential in green chemistry. rsc.org Molybdenum(IV) complexes supported by β-diketonate ligands, including those with phenyl substituents, have been shown to be highly active catalysts for allylic substitution reactions. nih.gov In some cases, the use of bulky substituents on the diketonate ligand, such as tert-butyl groups, has been shown to improve the solubility and catalytic activity of the resulting metal complexes. nih.gov

The following table provides examples of catalytic systems that utilize bulky β-diketone ligands, demonstrating the types of transformations where a ligand like this compound could potentially be employed.

Catalyst SystemDiketone LigandReaction TypeSubstrateProductYield (%)Reference
Mo(IV) complexDibenzoylmethaneAllylic SubstitutionAllylic alcoholSubstituted alkeneHigh nih.gov
Metal complexDibenzoylmethaneCO2 FixationEpoxideCyclic CarbonateHigh rsc.org
Zirconium complexEthyl acetoacetateUrethane SynthesisPoly(propylene glycol) + Hexamethylene diisocyanatePolyurethaneHigh researchgate.net
Rare-earth metal complexTetradentate β-diketiminateOppenauer OxidationSecondary alcoholKetoneHigh rsc.org

Interactive Data Table: Catalytic Performance of Bulky Diketonate Ligand Systems

Catalyst SystemDiketone LigandReaction TypeSubstrateProductYield (%)Reference
Mo(IV) complexDibenzoylmethaneAllylic SubstitutionAllylic alcoholSubstituted alkeneHigh nih.gov
Metal complexDibenzoylmethaneCO2 FixationEpoxideCyclic CarbonateHigh rsc.org
Zirconium complexEthyl acetoacetateUrethane SynthesisPoly(propylene glycol) + Hexamethylene diisocyanatePolyurethaneHigh researchgate.net
Rare-earth metal complexTetradentate β-diketiminateOppenauer OxidationSecondary alcoholKetoneHigh rsc.org

Concluding Remarks and Future Research Perspectives on 1,2,3,4 Tetraphenyl 1,4 Butanedione

Unresolved Challenges and Open Questions in Research

The study of 1,2,3,4-tetraphenyl-1,4-butanedione is marked by several fundamental unanswered questions. These challenges present significant opportunities for foundational research to establish the compound's basic chemical and physical profile.

A primary unresolved challenge lies in stereocontrol . The structure contains two adjacent chiral centers at the C2 and C3 positions, meaning it can exist as a pair of enantiomers (the d,l-racemic mixture) and a meso diastereomer. The significant steric bulk of the four phenyl groups makes the stereoselective synthesis of either the meso or the d,l form a formidable challenge. Developing synthetic methods that can control this stereochemistry is a crucial open question.

Furthermore, the reactivity profile of this compound is largely uncharted territory. While γ-diketones are known precursors for synthesizing heterocyles like furans and pyrroles through the Paal-Knorr synthesis, it is unclear how the steric hindrance from the four phenyl groups would affect the kinetics and feasibility of such cyclization reactions. wikipedia.orgorganic-chemistry.orgyoutube.comorganic-chemistry.org The accessibility of the carbonyl groups to reagents is a key question that dictates its potential as a synthetic building block.

Finally, its photophysical properties remain uncharacterized. Many molecules incorporating multiple phenyl groups exhibit interesting behaviors related to light absorption and emission. nih.govresearchgate.net Key open questions include determining its absorption and emission spectra, quantum yields, and excited-state lifetimes. Investigating its photostability is also critical, as ketones can be susceptible to photodecomposition via Norrish-type reactions. nih.govnih.gov

Emerging Synthetic Methodologies for Enhanced Efficiency

While classical methods for γ-diketone synthesis exist, modern catalytic approaches could offer more efficient and selective routes to this compound. Future research could explore the application of these emerging methodologies.

The Stetter reaction , a powerful method for forming 1,4-dicarbonyl compounds via a nucleophilic catalyst, stands out as a promising avenue. wikipedia.orgorganic-chemistry.org An intramolecular version of this reaction has been used to create complex tricyclic 1,4-dicarbonyls, highlighting its utility. wikipedia.org Other modern techniques include cobalt-catalyzed methods for synthesizing γ-diketones from aryl alkenes and one-pot syntheses from nitroalkanes and α,β-unsaturated ketones. acs.orgorganic-chemistry.org These methods avoid harsh conditions and could potentially be adapted for the synthesis of this highly substituted target.

Potential Synthetic Method Reactant Types Key Advantage Reference
Stetter ReactionAldehyde + Michael AcceptorForms C-C bonds under nucleophilic catalysis; useful for 1,4-dicarbonyls. wikipedia.orgorganic-chemistry.org
Cobalt-Catalyzed SynthesisAryl Alkenes + KetonesUtilizes earth-abundant metal catalyst for direct C(sp³)–H functionalization. acs.org
Conjugate Addition/Nef ReactionNitroalkane + α,β-Unsaturated KetoneOne-pot procedure that avoids multiple purification steps. organic-chemistry.org
Reductive Couplingα,β-Unsaturated KetonesDirect dimerization to form the central C2-C3 bond.N/A

Exploring these pathways could lead to more efficient and scalable production, which is essential for any further investigation into its properties and applications.

Advanced Characterization Techniques for Deeper Mechanistic Insight

To address the challenges in understanding this compound, a suite of advanced characterization techniques will be indispensable. These methods can provide profound insights into the molecule's structure, stereochemistry, and dynamic behavior.

For resolving the critical issue of stereochemistry, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) can be used to probe spatial relationships between protons, which differ between the meso and d,l diastereomers. nih.govyoutube.com This is particularly useful for acyclic molecules where conformational flexibility can complicate spectral interpretation. stackexchange.com Combining experimental NMR data with DFT calculations of chemical shifts (e.g., using the DP4/CP3 probability methods) can provide a high degree of confidence in assigning the correct stereoisomer. stackexchange.com

To understand its potential photophysical applications, time-resolved spectroscopy is essential. Techniques like transient absorption spectroscopy can map the decay pathways of excited states, revealing the lifetimes and nature of singlet and triplet states, which is crucial for applications in photonics or as photoinitiators. nih.gov

Theoretical Advances in Predictive Modeling and Design

In conjunction with experimental work, theoretical and computational chemistry offers a powerful tool for predicting the properties of this compound and guiding future research. Density Functional Theory (DFT) is particularly well-suited for this purpose. mdpi.com

Conformational analysis via DFT can determine the lowest-energy three-dimensional structures for both the meso and d,l isomers. researchgate.netresearchgate.net This is vital for understanding how the bulky phenyl groups orient themselves to minimize steric strain, which in turn influences the molecule's reactivity and crystal packing.

Furthermore, computational models can be used to predict reactivity and mechanistic pathways . By calculating the energy barriers for key reaction steps, such as enolization or cyclization, researchers can gauge the feasibility of potential synthetic transformations like the Paal-Knorr synthesis. wikipedia.orgmdpi.com DFT can also be used to calculate electronic properties , such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting a molecule's color, redox potential, and suitability for use in organic electronic devices like OLEDs. jmaterenvironsci.comacs.org

Theoretical Method Predicted Property Potential Insight Reference
Density Functional Theory (DFT)Molecular Geometry / ConformationDetermines the most stable 3D arrangement of the meso and d,l isomers. researchgate.netnih.gov
DFT / Transition State SearchReaction Energy BarriersPredicts the feasibility and regioselectivity of reactions (e.g., Paal-Knorr). mdpi.com
Time-Dependent DFT (TD-DFT)Electronic Transitions (HOMO-LUMO)Predicts UV-Vis absorption spectra and suitability for photonic applications. nih.gov

Potential for Novel Functional Materials Development

The unique structure of this compound, featuring both reactive carbonyl groups and bulky, rigid phenyl substituents, suggests its potential as a building block for advanced functional materials.

The 1,4-dicarbonyl core is a classic precursor for the synthesis of five-membered heterocycles through the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgyoutube.comorganic-chemistry.org Reaction with primary amines or ammonia (B1221849) could yield tetraphenyl-substituted pyrroles, while reaction with dehydrating agents could produce tetraphenylfurans. These resulting heterocycles, with their highly aromatic and rigid structures, could be investigated for applications in organic electronics. jmaterenvironsci.com

In polymer science , the diketone functionality offers a handle for chemical modification. The molecule could be incorporated as a side chain on a polymer backbone, potentially imparting enhanced thermal stability or specific optical properties. researchgate.netnih.gov The ketone groups can undergo reactions to form stable oxime or hydrazone linkages, allowing the polymer to be functionalized or cross-linked. nih.gov

Finally, the field of organic electronics represents a significant area of potential application. The tetraphenyl substitution pattern is a common motif in materials designed for Organic Light-Emitting Diodes (OLEDs), where such structures can provide good thermal stability and charge transport properties. nih.govresearchgate.netacs.org Depending on its electronic properties, this compound or its heterocyclic derivatives could be explored as electron transport materials, host materials for emissive dopants, or as building blocks for larger, more complex electroluminescent molecules. jmaterenvironsci.comresearchgate.net

Q & A

Q. What is the standard synthesis protocol for 1,2,3,4-Tetraphenyl-1,4-butanedione, and what competing mechanisms may arise during its preparation?

The compound is synthesized via a multi-step route involving lithium-halogen exchange or organometallic intermediates. For example, derivatives of tetraphenylbutadiene are prepared using dilithiation of 1,2,3,4-tetraphenyl-1,3-butadiene under controlled conditions . Competing pathways include the formation of side products like 1,2-diphenylethenes or 1,2,3-triphenylnaphthalene due to incomplete lithiation or unintended cyclization. Researchers should monitor reaction progress using TLC or in situ spectroscopic techniques to mitigate these issues.

Q. How can researchers ensure purity of this compound given its structural complexity?

Post-synthetic purification is critical. Column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) is effective for isolating the target compound from phenyl-substituted byproducts. Recrystallization in non-polar solvents (e.g., toluene) can further improve purity. Analytical methods like HPLC or 1H NMR^{1}\text{H NMR} should confirm the absence of residual triphenylnaphthalene or other contaminants .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data in studies involving this compound’s reactivity in cross-coupling reactions?

Contradictions in reactivity (e.g., unexpected coupling yields) may stem from steric hindrance of phenyl groups or solvent-dependent coordination effects. To address this:

  • Conduct kinetic studies to compare reaction rates in polar vs. non-polar solvents.
  • Use computational models (DFT) to map steric and electronic barriers to metal coordination.
  • Perform control experiments with analogous compounds (e.g., 1,4-diphenylbutanedione) to isolate steric contributions .

Q. How do competing reaction pathways during synthesis impact the reproducibility of this compound’s photophysical properties?

Side products like triphenylnaphthalene exhibit distinct UV-Vis absorption profiles, potentially skewing photophysical measurements. To ensure reproducibility:

  • Characterize intermediates via 13C NMR^{13}\text{C NMR} to confirm bond formation.
  • Use mass spectrometry to detect trace impurities.
  • Correlate fluorescence quantum yields with HPLC purity data .

Q. What methodologies are recommended for analyzing steric effects on this compound’s supramolecular assembly?

The bulky phenyl groups hinder π-stacking and limit intermolecular interactions. Advanced approaches include:

  • Single-crystal X-ray diffraction to visualize molecular packing.
  • Variable-temperature NMR to study dynamic behavior in solution.
  • Molecular dynamics simulations to predict aggregation patterns in solvents like THF or DCM .

Data Interpretation and Anomalies

Q. How should researchers address anomalies in catalytic applications of this compound (e.g., inconsistent enantioselectivity)?

Anomalies may arise from trace metal contaminants or solvent coordination. Mitigation steps:

  • Purify solvents via distillation or molecular sieves.
  • Screen additives (e.g., crown ethers) to stabilize reactive intermediates.
  • Compare results across batch syntheses to identify lot-dependent variability .

Q. What spectroscopic techniques best differentiate this compound from its structural isomers?

  • IR Spectroscopy : Look for carbonyl stretching frequencies (~1700 cm1^{-1}) and phenyl C-H bending modes.
  • 1H NMR^{1}\text{H NMR} : Identify unique splitting patterns from the butanedione backbone.
  • Mass Spectrometry : Confirm molecular ion peaks (M+^+) and fragmentation patterns .

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Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetraphenyl-1,4-butanedione
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetraphenyl-1,4-butanedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.